molecular formula C16H15Cl2N3O6S B3140699 Ethyl 2-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-nitroanilino)acetate CAS No. 478039-33-7

Ethyl 2-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-nitroanilino)acetate

Cat. No. B3140699
CAS RN: 478039-33-7
M. Wt: 448.3 g/mol
InChI Key: SVXMFLYGAAGNPP-UHFFFAOYSA-N
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Description

Ethyl 2-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-nitroanilino)acetate, also known as DAS181, is a small molecule drug that has been extensively studied for its antiviral properties. It was originally developed as a potential drug candidate for influenza virus infections, but recent research has shown that it also has activity against other respiratory viruses, including human parainfluenza virus (HPIV) and human metapneumovirus (HMPV).

Scientific Research Applications

Synthesis and Anticancer Potential

  • Ethyl 2-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-nitroanilino)acetate derivatives have been synthesized and evaluated for their anticancer potential. Studies have shown that these compounds affect the proliferation and mitotic index of cultured L1210 cells and survival rates in mice with P388 leukemia (Temple et al., 1983).

Chemical Synthesis and Modifications

  • The sodium salt of 4-amino-3-nitrobenzenesulfonic acid, a related compound, has been prepared using a derivative of ethyl 2-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-nitroanilino)acetate. This highlights the chemical versatility and potential for creating various compounds for different applications (Rosevear & Wilshire, 1982).

Application in Material Synthesis

  • A derivative of ethyl 2-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-nitroanilino)acetate has been used in the synthesis of Clopidogrel Sulfate, showcasing its application in the development of pharmaceutical compounds (Hu Jia-peng, 2012).

Electrochemical Studies

  • The electrochemical oxidation of derivatives of ethyl 2-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-nitroanilino)acetate has been studied, indicating its potential use in electrochemical applications (Delerue-Matos et al., 1989).

Pharmaceutical Research

  • The compound has been involved in the synthesis of various pharmaceutical intermediates, such as in the preparation of hydroxamic acids and ureas from carboxylic acids. This underscores its role in the development of new pharmaceutical agents (Thalluri et al., 2014).

Safety and Hazards

  • Disclaimer : Sigma-Aldrich sells this product “as-is” and does not provide warranties regarding its fitness for a particular purpose or infringement of intellectual property rights .

properties

IUPAC Name

ethyl 2-[4-[(2,5-dichlorophenyl)sulfonylamino]-2-nitroanilino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O6S/c1-2-27-16(22)9-19-13-6-4-11(8-14(13)21(23)24)20-28(25,26)15-7-10(17)3-5-12(15)18/h3-8,19-20H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXMFLYGAAGNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-nitroanilino)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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